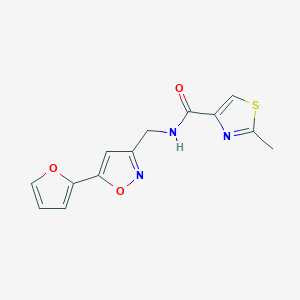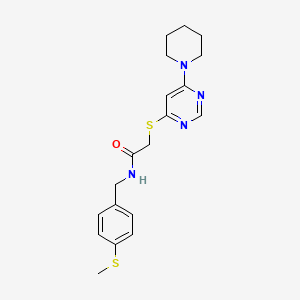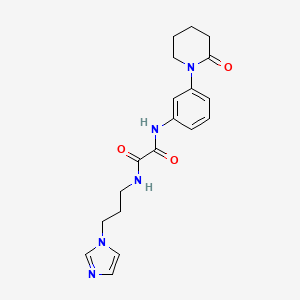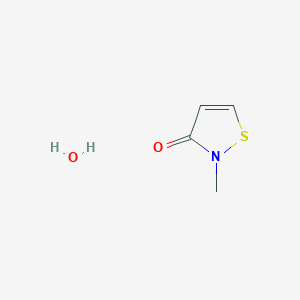
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide, also known as FIT-039, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
科学研究应用
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound has been studied extensively in preclinical models, and has shown promising results in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
作用机制
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide exerts its biological effects through the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is involved in a wide range of cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide is able to block the growth and proliferation of cancer cells, as well as reduce inflammation and viral replication.
Biochemical and Physiological Effects:
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide has been shown to modulate the immune system, and has been studied for its potential use in the treatment of autoimmune disorders.
实验室实验的优点和局限性
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and has been shown to possess a wide range of biological activities. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide has been studied extensively in preclinical models, and has shown promising results in the treatment of various diseases. However, there are also some limitations to the use of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide in lab experiments. The compound has not yet been tested in clinical trials, and its safety and efficacy in humans is not yet fully understood.
未来方向
There are several future directions for research on N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide. One area of research is the development of new synthetic methods for the compound, with the goal of improving its yield and purity. Additionally, further studies are needed to fully understand the safety and efficacy of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide in humans, and to determine its potential use in the treatment of various diseases. Finally, there is a need for further research on the mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide, with the goal of identifying new targets for therapeutic intervention.
合成方法
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide is synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with hydroxylamine hydrochloride to form furan-2-carboxylic acid hydroxamic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 5-(2-bromoacetyl)furan to form the key intermediate, 5-(furan-2-yl)isoxazol-3-ylmethyl chloride. This intermediate is then reacted with 2-methylthiazole-4-carboxamide in the presence of a base to form N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide.
属性
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-15-10(7-20-8)13(17)14-6-9-5-12(19-16-9)11-3-2-4-18-11/h2-5,7H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMSQJJAIQKCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701779.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701780.png)

![3-Bromo-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2701782.png)
![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2701784.png)
![Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2701785.png)
![3-(2-fluorophenyl)-7-((1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701786.png)


![(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2701797.png)

![1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2701799.png)